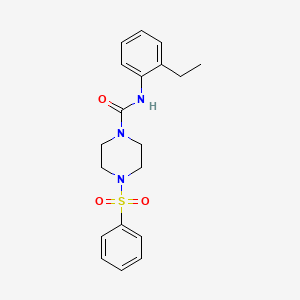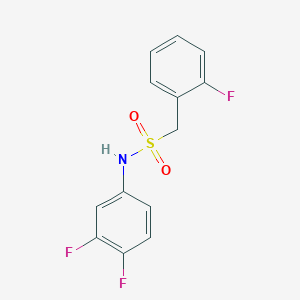methanone](/img/structure/B4570238.png)
[2-(3-Chlorophenyl)quinolin-4-yl](3,5-dimethylpiperidin-1-yl)methanone
Vue d'ensemble
Description
2-(3-Chlorophenyl)quinolin-4-ylmethanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)quinolin-4-ylmethanone typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline ring
The piperidine moiety is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate. The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)quinolin-4-ylmethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)quinolin-4-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit DNA synthesis in microbial cells, leading to their death. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperidine derivatives: Compounds with similar piperidine moieties.
Uniqueness
2-(3-Chlorophenyl)quinolin-4-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[2-(3-chlorophenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c1-15-10-16(2)14-26(13-15)23(27)20-12-22(17-6-5-7-18(24)11-17)25-21-9-4-3-8-19(20)21/h3-9,11-12,15-16H,10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTJUEZQSBSNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-azepanylcarbonyl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B4570161.png)
![N-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4570167.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide](/img/structure/B4570181.png)
![N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4570191.png)
![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4570205.png)
![N-(3-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4570208.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4570215.png)
![2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B4570218.png)

![1-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-chlorobenzenesulfonate](/img/structure/B4570234.png)
![N-(sec-butyl)-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4570235.png)
![N-[3-(cyclopropylcarbamoyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4570246.png)
![N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4570249.png)
